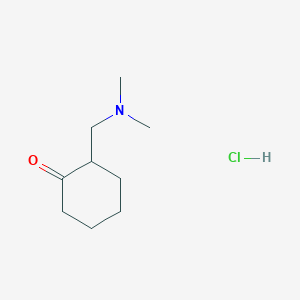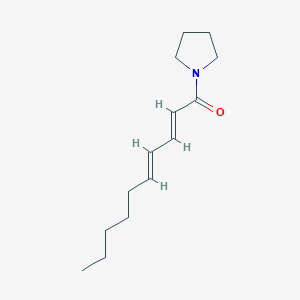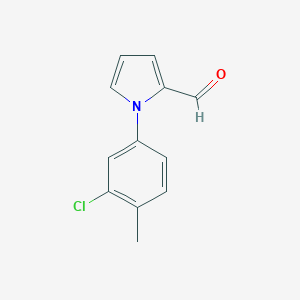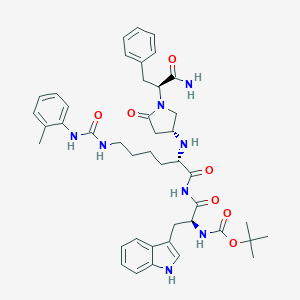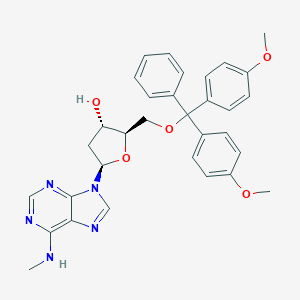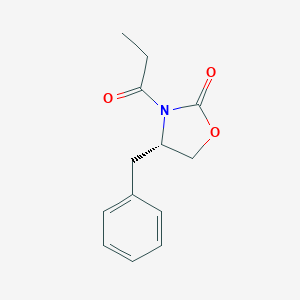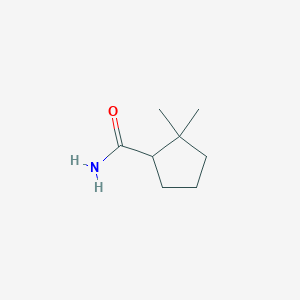
2,2-Dimethylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylcyclopentane-1-carboxamide, also known as DMCPA, is a cyclic amide that has been widely studied for its potential applications in various fields. This compound is of particular interest to scientists due to its unique properties and potential uses in scientific research. In
Wirkmechanismus
The mechanism of action of 2,2-Dimethylcyclopentane-1-carboxamide is not yet fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Dimethylcyclopentane-1-carboxamide has been shown to participate in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.
Biochemische Und Physiologische Effekte
2,2-Dimethylcyclopentane-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially useful compound for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Dimethylcyclopentane-1-carboxamide is its versatility in chemical reactions. It has been shown to be an effective building block for the synthesis of various compounds, and its potential use as a chiral auxiliary makes it a valuable tool in asymmetric synthesis. However, one of the main limitations of 2,2-Dimethylcyclopentane-1-carboxamide is its high cost, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are many potential future directions for research on 2,2-Dimethylcyclopentane-1-carboxamide. One area of interest is the development of more cost-effective synthesis methods for 2,2-Dimethylcyclopentane-1-carboxamide. Additionally, further studies on the biochemical and physiological effects of 2,2-Dimethylcyclopentane-1-carboxamide could provide valuable insights into its potential applications in various fields. Finally, the use of 2,2-Dimethylcyclopentane-1-carboxamide as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new and more efficient synthesis methods for chiral compounds.
Conclusion
In conclusion, 2,2-Dimethylcyclopentane-1-carboxamide is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been well studied, and it has been shown to be non-toxic and non-carcinogenic. Although it is currently limited by its high cost, further research on 2,2-Dimethylcyclopentane-1-carboxamide could lead to the development of more cost-effective synthesis methods and new applications in the future.
Synthesemethoden
2,2-Dimethylcyclopentane-1-carboxamide can be synthesized through a variety of methods, including the reaction of cyclopentanone with dimethylamine and acetic anhydride, as well as the reaction of cyclopentanone with dimethylamine and paraformaldehyde. These methods have been well studied and have been found to be effective in producing high-quality 2,2-Dimethylcyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2,2-Dimethylcyclopentane-1-carboxamide is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. 2,2-Dimethylcyclopentane-1-carboxamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHZOKJMCMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

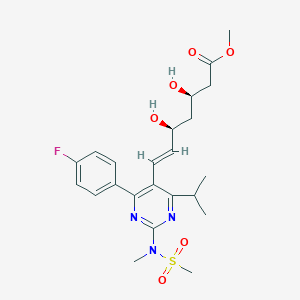
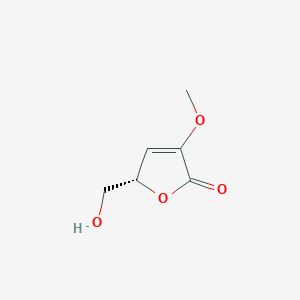
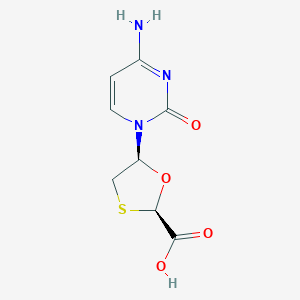
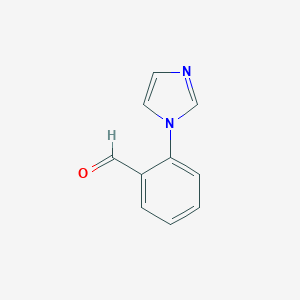
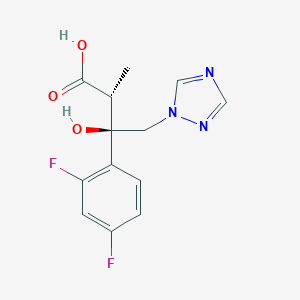
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
